molecular formula C11H11BrN2O2 B2357841 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one CAS No. 1190862-19-1

6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one

Cat. No. B2357841
Key on ui cas rn: 1190862-19-1
M. Wt: 283.125
InChI Key: DZBCOTMGAYKEGD-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

Prepared according to procedure J using ethyl 4-(5-bromo-3-nitropyridin-2-yl)tetrahydro-2H-pyran-4-carboxylate (250 mg, 0.724 mmol), AcOH (4 mL) and Fe powder (202 mg, 3.62 mmol) and heating the mixture at 100° C. for 2 h. After purification 6′-bromo-2,3,5,6-tetrahydrospiro[pyran-4,3′-pyrrolo[3,2-b]pyridin]-2′(1′H)-one was obtained.
Name
ethyl 4-(5-bromo-3-nitropyridin-2-yl)tetrahydro-2H-pyran-4-carboxylate
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
202 mg
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:19]([O-])=O)[C:5]([C:8]2([C:14](OCC)=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1>[Fe].CC(O)=O>[Br:1][C:2]1[CH:3]=[C:4]2[NH:19][C:14](=[O:15])[C:8]3([CH2:13][CH2:12][O:11][CH2:10][CH2:9]3)[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
ethyl 4-(5-bromo-3-nitropyridin-2-yl)tetrahydro-2H-pyran-4-carboxylate
Quantity
250 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C1(CCOCC1)C(=O)OCC)[N+](=O)[O-]
Step Two
Name
Quantity
202 mg
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After purification 6′-bromo-2,3,5,6-tetrahydrospiro[pyran-4,3′-pyrrolo[3,2-b]pyridin]-2′(1′H)-one
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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